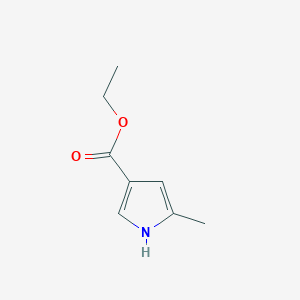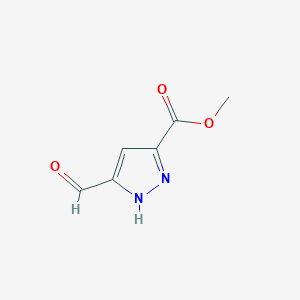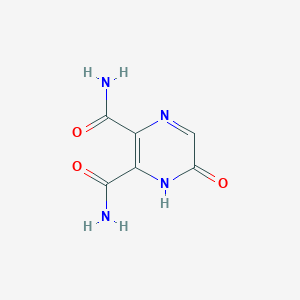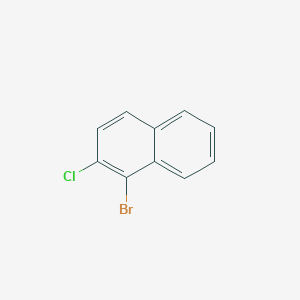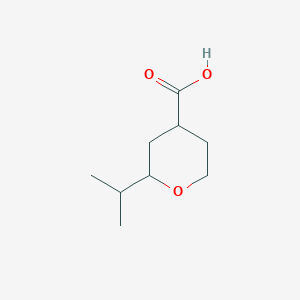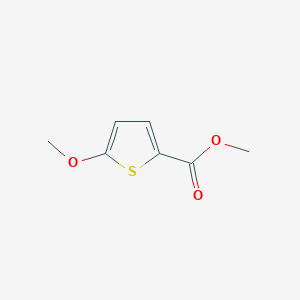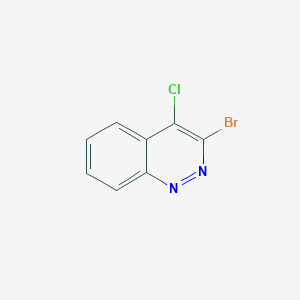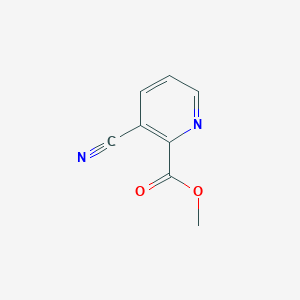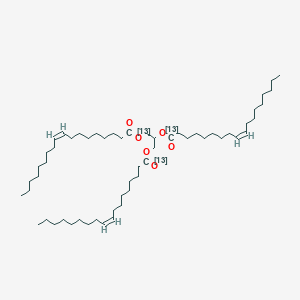
Glyceryl tri(oleate-1-13C)
Descripción general
Descripción
Glyceryl tri(oleate-1-13C), also known as Triolein-carboxyls-13C3 , is a labeled symmetric triglyceride. Its linear formula is [CH3(CH2)7CH=CH (CH2)713CO2CH2]2CH [O213C (CH2)7CH=CH (CH2)7CH3] . It has a CAS Number of 82005-46-7 and a molecular weight of 888.41 .
Molecular Structure Analysis
Glyceryl tri(oleate-1-13C) consists of three oleic acid molecules esterified to a glycerol backbone. The carbon-13 label is incorporated into the oleic acid chains. The molecular formula is C54(13C)3H104O6 .Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metabolic Tracing in Nutritional Studies
Glyceryl tri(oleate-1-13C) can be used as a metabolic tracer in nutritional studies to follow the metabolism of dietary fats. By tracking the labeled triglyceride, researchers can study how dietary fats are processed and stored in the body, which can provide insights into metabolic diseases and inform dietary guidelines .
Lipolysis Research
This compound is useful in researching the antilipolytic actions of insulin on basal and hormone-induced lipolysis in adipocytes. Studies using Glyceryl tri(oleate-1-13C) can help understand how insulin regulates fat breakdown, which is crucial for developing treatments for conditions like diabetes .
Drug Delivery Systems
Glyceryl tri(oleate-1-13C) may be employed in the development of drug delivery systems, such as ufasomes. These lipid vesicles can encapsulate drugs, improving their stability and delivery to target sites within the body .
Safety and Hazards
Mecanismo De Acción
Target of Action
Glyceryl tri(oleate-1-13C) is a specific form of triolein, a triglyceride that is a major component of many vegetable oils and animal fats . The primary targets of this compound are the enzymes involved in lipid metabolism, such as lipases, which break down fats into their constituent fatty acids and glycerol .
Mode of Action
Glyceryl tri(oleate-1-13C) interacts with its targets by serving as a substrate for these enzymes. The enzymes cleave the ester bonds in the triglyceride, releasing oleic acid and glycerol . This process is essential for the digestion and absorption of dietary fats.
Biochemical Pathways
The breakdown of Glyceryl tri(oleate-1-13C) affects several biochemical pathways. The released oleic acid can be further metabolized to produce energy, or it can be incorporated into cell membranes and other lipid structures . Glycerol, on the other hand, can be converted into glucose via the process of gluconeogenesis, or it can enter the glycolytic pathway to be used for energy production .
Pharmacokinetics
The pharmacokinetics of Glyceryl tri(oleate-1-13C) involve its digestion, absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is digested by lipases in the gastrointestinal tract. The resulting fatty acids and glycerol are then absorbed into the bloodstream. Once in the body, they are distributed to various tissues where they can be metabolized or incorporated into cellular structures. Any unmetabolized Glyceryl tri(oleate-1-13C) or its metabolites are eventually excreted, primarily in the feces .
Result of Action
The action of Glyceryl tri(oleate-1-13C) results in the provision of essential fatty acids and glycerol to the body. These molecules play crucial roles in energy production, cell membrane structure, and various other cellular functions .
Action Environment
The action of Glyceryl tri(oleate-1-13C) can be influenced by various environmental factors. For instance, the presence of other dietary components, such as proteins and carbohydrates, can affect the rate of fat digestion and absorption. Additionally, factors such as pH and temperature can impact the activity of the enzymes that metabolize Glyceryl tri(oleate-1-13C) .
Propiedades
IUPAC Name |
2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-UBEHWWNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82005-46-7 | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



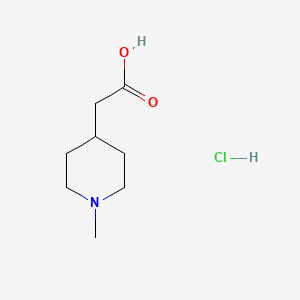
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)

